Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate
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Overview
Description
Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate is an organic compound that belongs to the class of glycinates This compound is characterized by the presence of a methyl group, a chloro-substituted phenyl ring, and a methylsulfonyl group attached to the glycine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylphenylamine and methylsulfonyl chloride.
Formation of Intermediate: The 3-chloro-2-methylphenylamine reacts with methylsulfonyl chloride in the presence of a base such as triethylamine to form an intermediate.
Glycination: The intermediate is then reacted with glycine methyl ester hydrochloride in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in biological pathways.
Pathways Involved: It can modulate pathways related to cell growth, apoptosis, or microbial inhibition.
Comparison with Similar Compounds
Similar Compounds
Methyl N-(3-chlorophenyl)-N-(methylsulfonyl)glycinate: Lacks the methyl group on the phenyl ring.
Methyl N-(2-methylphenyl)-N-(methylsulfonyl)glycinate: Lacks the chloro group on the phenyl ring.
Methyl N-(3-chloro-2-methylphenyl)-N-(sulfonyl)glycinate: Lacks the methyl group on the sulfonyl moiety.
Uniqueness
Methyl N-(3-chloro-2-methylphenyl)-N-(methylsulfonyl)glycinate is unique due to the presence of both the chloro and methyl groups on the phenyl ring, as well as the methylsulfonyl group. This unique combination of substituents imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
IUPAC Name |
methyl 2-(3-chloro-2-methyl-N-methylsulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-8-9(12)5-4-6-10(8)13(18(3,15)16)7-11(14)17-2/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCMBVXBTNSXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC(=O)OC)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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